4-Allyl-1-methyl-1H-pyrazole-5-carboxylic acid
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Overview
Description
4-Allyl-1-methyl-1H-pyrazole-5-carboxylic acid: is a heterocyclic organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Allyl-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring.
Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction, where an allyl halide reacts with the pyrazole derivative in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and advanced catalytic systems to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Allyl-1-methyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: m-CPBA, potassium permanganate
Reduction: LiAlH4, NaBH4
Substitution: Halogenating agents, nucleophiles
Major Products
Oxidation: Epoxides, aldehydes
Reduction: Alcohols, aldehydes
Substitution: Halogenated pyrazoles, alkylated pyrazoles
Scientific Research Applications
4-Allyl-1-methyl-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Allyl-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4-Allyl-1-methyl-1H-pyrazole-5-carboxylic acid can be compared with other similar compounds in the pyrazole family:
1-Methyl-1H-pyrazole-5-carboxylic acid: Lacks the allyl group, which may result in different reactivity and applications.
3-Ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Features an ethyl group instead of an allyl group, leading to variations in chemical behavior.
1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H10N2O2 |
---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
2-methyl-4-prop-2-enylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C8H10N2O2/c1-3-4-6-5-9-10(2)7(6)8(11)12/h3,5H,1,4H2,2H3,(H,11,12) |
InChI Key |
XWELFBVVKUUOGZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)CC=C)C(=O)O |
Origin of Product |
United States |
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